molecular formula C11H16N2O4S B11176350 N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide

N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11176350
M. Wt: 272.32 g/mol
InChI Key: POHZEZPRTBGOGU-UHFFFAOYSA-N
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Description

N-{4-[(2-Hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring a phenylacetamide core substituted with a sulfamoyl group modified by a 2-hydroxyethyl and methyl moiety. These structural features are associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties .

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

N-[4-[2-hydroxyethyl(methyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C11H16N2O4S/c1-9(15)12-10-3-5-11(6-4-10)18(16,17)13(2)7-8-14/h3-6,14H,7-8H2,1-2H3,(H,12,15)

InChI Key

POHZEZPRTBGOGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CCO

Origin of Product

United States

Preparation Methods

Sulfamoyl Group Installation via Sulfonation

The foundational step involves introducing the sulfamoyl moiety (-SO₂NHR) to a para-substituted aniline derivative. A common approach employs chlorosulfonation of 4-acetamidophenol or its protected analogs:

  • Chlorosulfonation :

    • 4-Acetamidophenol reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-acetamidobenzenesulfonyl chloride.

    • Reaction Conditions :

      • Solvent: Dichloromethane (DCM) or chloroform.

      • Temperature: 0–5°C (exothermic reaction).

      • Yield: ~70–85%.

  • Ammonolysis :

    • The sulfonyl chloride intermediate reacts with methylamine (CH₃NH₂) and 2-aminoethanol (HOCH₂CH₂NH₂) to form the sulfamoyl group.

    • Key Considerations :

      • Sequential alkylation is required to avoid over-alkylation.

      • Use of cesium carbonate (Cs₂CO₃) in DMF facilitates nucleophilic substitution.

Selective Alkylation of Sulfamoyl Nitrogen

To introduce both methyl and 2-hydroxyethyl groups, a stepwise alkylation strategy is employed:

  • Methylation :

    • Reaction with methyl iodide (CH₃I) in the presence of NaH or K₂CO₃ in THF.

    • Conditions :

      • Temperature: 0°C to room temperature.

      • Yield: >90%.

  • Hydroxyethylation :

    • 2-Bromoethanol or ethylene oxide reacts with the methylated intermediate.

    • Catalyst : Triethylamine (Et₃N) or DMAP.

    • Solvent : Acetonitrile or DMF.

    • Yield : 75–82%.

Acetylation of the Aniline Precursor

The acetamide group is introduced via acetylation of 4-aminophenyl intermediates:

  • Direct Acetylation :

    • 4-Aminophenylsulfamoyl derivative reacts with acetic anhydride ((CH₃CO)₂O) or acetyl chloride (CH₃COCl).

    • Conditions :

      • Base: Pyridine or Et₃N.

      • Solvent: DCM or THF.

      • Yield: 85–95%.

  • Alternative Method :

    • Use of HATU/DIPEA-mediated coupling for sterically hindered substrates.

Optimized Synthetic Protocols

One-Pot Sulfonation-Alkylation-Acetylation

An efficient three-step protocol minimizes intermediate isolation:

  • Step 1 : Chlorosulfonation of 4-acetamidophenol.

  • Step 2 : Sequential alkylation with methyl iodide and 2-bromoethanol.

  • Step 3 : In-situ acetylation using acetic anhydride.

Advantages :

  • Total yield: 65–70%.

  • Reduced purification steps.

Protection-Deprotection Strategy

For substrates sensitive to alkylation conditions:

  • Protection :

    • 2,4-Dimethoxybenzyl (DMB) group shields the aniline nitrogen during sulfonation.

  • Deprotection :

    • Trifluoroacetic acid (TFA) in DCM removes the DMB group post-alkylation.

Typical Yield : 60–68%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆):

    • δ 1.98 (s, 3H, CH₃CO), 2.72 (s, 3H, N-CH₃), 3.45 (t, 2H, CH₂OH), 3.82 (t, 2H, SO₂N-CH₂), 7.52 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H).

  • IR (cm⁻¹) :

    • 3270 (N-H), 1680 (C=O), 1320/1150 (SO₂).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 168–170°C.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
One-Pot Synthesis65–70>95Fewer steps, cost-effective
Protection-Deprotection60–68>98Suitable for sensitive substrates
HATU-Mediated Coupling75–80>97High selectivity for steric hindrance

Industrial-Scale Considerations

  • Cost Drivers : Chlorosulfonic acid and HATU are high-cost reagents.

  • Waste Management : Neutralization of HCl gas during chlorosulfonation is critical.

  • Safety : Exothermic sulfonation requires rigorous temperature control.

Recent Advances

  • Flow Chemistry : Continuous sulfonation-alkylation reduces reaction time by 40%.

  • Biocatalytic Methods : Lipase-mediated acetylation under mild conditions (yield: 78%) .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield 4-[(2-hydroxyethyl)(methyl)sulfamoyl]aniline and acetic acid.

Reaction ConditionsProductsNotes
3M HCl, reflux, 6–8 hrs4-[(2-hydroxyethyl)(methyl)sulfamoyl]aniline + CH₃COOHAcidic hydrolysis favors amine salt formation
20% NaOH, 100°C, 4–6 hrs4-[(2-hydroxyethyl)(methyl)sulfamoyl]aniline (free base) + CH₃COO⁻Na⁺Base-catalyzed saponification

Oxidation of the Hydroxyethyl Group

The 2-hydroxyethyl substituent on the sulfamoyl nitrogen is susceptible to oxidation, forming a ketone or carboxylic acid depending on the strength of the oxidizing agent.

Reagent/ConditionsProductsMechanism
KMnO₄, H₂SO₄, 60°C, 2 hrsN-{4-[(2-oxoethyl)(methyl)sulfamoyl]phenyl}acetamideMild oxidation to ketone
CrO₃, H₂O, H₂SO₄ (Jones reagent)N-{4-[(carboxymethyl)(methyl)sulfamoyl]phenyl}acetamideStrong oxidation to carboxylic acid

Esterification of the Hydroxyethyl Group

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters.

ReagentProductsYield Optimization
Acetyl chloride, pyridine, RTN-{4-[(2-acetoxyethyl)(methyl)sulfamoyl]phenyl}acetamidePyridine neutralizes HCl, improving yield
Benzoyl chloride, DMAP, 50°CN-{4-[(2-benzoyloxyethyl)(methyl)sulfamoyl]phenyl}acetamideCatalytic DMAP accelerates reaction

Electrophilic Aromatic Substitution

The phenyl ring’s reactivity is influenced by the electron-withdrawing sulfamoyl group (-SO₂-NR₂), which deactivates the ring and directs electrophiles to the meta position.

ReactionConditionsMajor Product
Nitration (HNO₃/H₂SO₄)0–5°C, 3 hrsN-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]-3-nitrophenyl}acetamide
Sulfonation (SO₃/H₂SO₄)120°C, 6 hrsN-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]-3-sulfophenyl}acetamide

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl nitrogen may undergo alkylation or acylation if deprotonated, though steric hindrance from the methyl and hydroxyethyl groups limits reactivity.

ReagentProductsChallenges
CH₃I, NaH, DMFN-{4-[(2-hydroxyethyl)(dimethyl)sulfamoyl]phenyl}acetamideLow yield due to steric effects
Ac₂O, DMAPN-{4-[(2-acetoxyethyl)(methyl)sulfamoyl]phenyl}acetamideCompeting esterification

Complexation with Metal Ions

The sulfamoyl and acetamide groups can act as ligands for transition metals, forming coordination complexes.

Metal SaltObserved ComplexApplication
Cu(NO₃)₂[Cu(C₁₀H₁₃N₂O₄S)₂]·2H₂OPotential antimicrobial activity
FeCl₃[Fe(C₁₀H₁₃N₂O₄S)Cl₃]Catalytic studies

Key Influences on Reactivity:

  • Sulfamoyl Group : Electron-withdrawing nature reduces aromatic ring reactivity but stabilizes intermediates in substitution reactions.

  • Hydroxyethyl Group : Polar hydroxyl group enhances solubility in protic solvents and participates in hydrogen bonding.

  • Steric Effects : Methyl and hydroxyethyl substituents hinder nucleophilic attacks on the sulfamoyl nitrogen.

Comparative Reactivity Table (Analogous Compounds)

CompoundReactivity with KMnO₄Hydrolysis Rate (t₁/₂)Esterification Yield
N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamideModerate4.2 hrs78%
N-{4-[(methyl)sulfamoyl]phenyl}acetamideLow6.5 hrs62%
N-{4-sulfamoylphenyl}acetamideHigh2.8 hrs85%

Data extrapolated from structural analogs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.

Case Study : A study demonstrated that derivatives of this compound significantly reduced the Minimum Inhibitory Concentration (MIC) against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in combating antibiotic resistance .

Anti-inflammatory Effects

The sulfamoyl moiety in this compound is associated with anti-inflammatory activity. Research has shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study : In a rodent model of induced inflammation, administration of the compound led to a marked reduction in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways related to inflammation and pain.

Mechanism of Action : It is believed that the compound can bind to the active sites of these enzymes, thereby disrupting their function and leading to decreased inflammatory responses .

Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of other pharmaceutical compounds. Its unique chemical structure allows for modifications that can lead to new therapeutic agents.

Example : The compound has been utilized in the synthesis of novel sulfonamide derivatives that exhibit enhanced efficacy against specific diseases .

Agricultural Uses

The antimicrobial properties of this compound extend beyond human medicine; it is also being explored for agricultural applications, particularly as a pesticide or fungicide.

Case Study : Research has shown that formulations containing this compound effectively control fungal pathogens in crops, providing an environmentally friendly alternative to traditional agrochemicals .

Summary of Findings

Application Area Key Findings References
Antimicrobial ActivityEffective against resistant bacterial strains
Anti-inflammatory EffectsReduces edema and inflammatory markers
Enzyme InhibitionDisrupts metabolic pathways related to inflammation
Pharmaceutical DevelopmentIntermediate for novel drug synthesis
Agricultural UsesControls fungal pathogens effectively

Mechanism of Action

The mechanism of action of N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl and sulfonamide groups play a crucial role in its binding affinity and specificity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilic Substituents : The 2-hydroxyethyl group in the target compound may confer better aqueous solubility compared to hydrophobic groups like cyclohexylcarbamothioyl or 4-methoxybenzyl .
  • Heterocyclic Additions: Thiazolidinone or pyrazole moieties (e.g., in and ) enhance anticancer activity by introducing additional hydrogen-bonding or π-π stacking interactions .
  • Dual Sulfamoyl Groups : Compounds with two sulfamoyl groups (e.g., impurity in sulfamethizole synthesis ) often exhibit reduced metabolic stability due to increased polarity.

Comparative Data :

Compound Synthetic Method Yield (%) Melting Point (°C) References
N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide Condensation with cyclohexyl isothiocyanate 83 300–302
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide Alkylation with 4-methoxybenzyl chloride ~80* Not reported
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide Reaction with 2-amino-5-methyl-1,3,4-thiadiazole 70–75* Not reported

*Estimated from analogous procedures.

Key Findings :

  • High-Yield Reactions : Condensation with isothiocyanates (e.g., cyclohexyl isothiocyanate) yields >80% in many cases .
  • Challenges with Bulky Substituents : Bulky groups (e.g., 4-methoxybenzyl) may reduce yields due to steric hindrance .

Key Trends :

  • Anticancer Activity: Thiazolidinone derivatives () show potent activity (IC50 <10 µM) due to dual inhibition of cancer cell proliferation and hyperglycemia .
  • Enzyme Inhibition: 4-Methoxybenzyl-substituted analogs exhibit IDO1 inhibition, a target in cancer immunotherapy .
  • Antimicrobial Effects : Dual sulfamoyl groups enhance gram-negative bacterial targeting but may increase toxicity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility (mg/mL)*
This compound C₁₂H₁₇N₂O₄S 297.34 1.2 12.5
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide C₁₆H₁₈N₂O₄S 334.39 2.5 3.8
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide C₁₁H₁₂N₄O₃S₂ 320.37 1.8 6.2

*Predicted using computational tools (e.g., ChemAxon).

Table 2: Comparative Bioactivity Data

Activity Type Target Compound Most Potent Analog Activity Improvement Factor*
Anticancer (IC50) This compound Thiazolidinone derivatives 5–10x
IDO1 Inhibition N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide Same compound Benchmark
Antimicrobial (MIC) Dual sulfamoyl impurity Standard sulfamethizole 2–4x weaker

*Relative to the target compound’s predicted activity.

Biological Activity

N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide is a sulfonamide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's mechanism of action, biological activities, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16N2O3S
  • Molecular Weight : Approximately 272.32 g/mol
  • Functional Groups : Sulfonamide, hydroxyethyl, and acetamide groups

The biological activity of this compound primarily stems from its ability to interact with specific enzymes. The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects against microbial infections and inflammatory conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The presence of the methylsulfamoyl group enhances its interaction with biological targets, making it effective against certain pathogens. Preliminary studies have shown promising results in inhibiting bacterial growth.

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory effects. By inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), it may reduce inflammation and associated symptoms. Molecular docking studies suggest favorable binding affinities to these targets.

In Vitro Studies

  • Enzyme Inhibition : In vitro assays demonstrated that this compound effectively inhibited COX enzymes, leading to reduced prostaglandin synthesis. This inhibition is crucial for its anti-inflammatory activity.
  • Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values indicated its potential as a therapeutic agent against resistant strains.

Structure-Activity Relationship (SAR)

A comparative analysis with similar sulfonamide derivatives revealed that modifications in the hydroxyethyl and methyl groups significantly influenced biological activity. Compounds with a hydroxyl group at specific positions exhibited enhanced binding affinity and activity against targeted enzymes.

Data Table: Comparative Biological Activities of Related Compounds

Compound NameStructureAntimicrobial ActivityAnti-inflammatory Activity
This compoundStructureModerateHigh
N-{4-(methylsulfamoyl)phenyl}acetamideStructureLowModerate
N-{4-(ethoxycarbonyl)phenyl}acetamideStructureHighLow

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms acetamide and sulfonamide moieties (e.g., acetamide methyl at δ ~2.1 ppm, sulfonamide protons at δ ~7.5–8.5 ppm).
  • X-ray Crystallography : Resolves 3D conformation, dihedral angles between aromatic rings (e.g., ~49.65°), and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₄BrN₂O₃S: 368.9903) .

How can researchers resolve contradictions in reported crystallographic data between sulfonamide derivatives?

Advanced Research Question
Contradictions often arise from isomerism or polymorphic forms. For example, N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide (orthorhombic, Pca2₁) and its 4-methyl isomer (triclinic, P-1) exhibit distinct crystal packing due to substituent positioning . To resolve discrepancies:

  • Compare torsion angles (e.g., C–S–N–C: −56.4° vs. isomer values).
  • Use Rietveld refinement for polymorphic mixtures.
  • Validate via computational modeling (DFT) to assess thermodynamic stability.

What in vitro models are appropriate for evaluating the compound’s biological activity?

Advanced Research Question

  • Anticancer Activity : Colon cancer cell lines (e.g., HCT-116) treated with pyrazole-sulfonamide hybrids at IC₅₀ doses (10–50 µM), followed by apoptosis assays (Annexin V/PI staining) .
  • Enzyme Inhibition : Urease inhibition studies using Helicobacter pylori lysates, measuring NH₃ production via indophenol method at λ = 630 nm .
  • TH17 Differentiation : Murine CD4+ T-cell cultures with IL-23/IL-1β stimulation, analyzed via flow cytometry for IL-17A expression .

How can researchers analyze impurities or byproducts during synthesis?

Q. Methodological Guidance

  • HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities (e.g., unreacted sulfonyl chloride or acetylated intermediates) .
  • TLC Monitoring : Ethyl acetate/hexane (3:7) reveals byproducts (Rf ~0.3–0.5 vs. product Rf ~0.7).
  • Recrystallization Optimization : Solvent polarity adjustments (e.g., methanol → ethanol) reduce co-crystallized impurities .

What strategies are effective in structure-activity relationship (SAR) studies for sulfonamide-containing compounds?

Advanced Research Question

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., −CF₃) to enhance metabolic stability or −OH for solubility .
  • Dual-Tail Modifications : Combine sulfonamide with pyrazole or benzamide moieties to target multiple binding pockets (e.g., urease active site) .
  • Pharmacophore Mapping : Overlay crystallographic data with docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Lys-169 in urease) .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

  • Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent experiments with controls (e.g., cisplatin for cytotoxicity).
  • Cell Line Specificity : Compare activity in primary vs. immortalized cells (e.g., HCT-116 vs. patient-derived organoids) .
  • Metabolic Stability : Pre-incubate compounds with liver microsomes to assess CYP450-mediated inactivation .

What analytical techniques are critical for assessing hydrolytic stability of the sulfonamide group?

Q. Methodological Guidance

  • pH Stability Studies : Incubate compound in buffers (pH 1–10, 37°C), monitor degradation via HPLC at 254 nm.
  • Kinetic Analysis : Calculate half-life (t₁/₂) under acidic conditions (e.g., pH 1.2 for gastric fluid simulation) .
  • Mass Fragmentation : Identify hydrolyzed fragments (e.g., free sulfonic acid at m/z 172.1) using Q-TOF MS .

How can computational tools aid in optimizing this compound’s pharmacokinetic profile?

Advanced Research Question

  • ADMET Prediction : Use SwissADME to assess logP (target <3), BBB permeability, and CYP inhibition.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding .
  • Metabolite Prediction : GLORYx generates potential Phase I/II metabolites for toxicity screening .

What strategies mitigate crystallization challenges during scale-up?

Q. Methodological Guidance

  • Polymorph Screening : Use solvents with varying polarity (e.g., DCM → ethyl acetate) to isolate stable forms.
  • Seeding : Introduce microcrystals of the desired polymorph during cooling.
  • Cryo-TEM : Monitor nucleation kinetics to optimize supersaturation levels .

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